(1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine
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Overview
Description
(1S,13S)-7-chloro-15-methyl-10-azatetracyclo[113102,1104,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine involves multiple steps, including the formation of the tetracyclic core and the introduction of the chlorine and methyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the tetracyclic core through intramolecular cyclization.
Halogenation: Introduction of the chlorine atom using reagents such as thionyl chloride or N-chlorosuccinimide.
Methylation: Addition of the methyl group using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key steps include:
Batch Processing: Sequential addition of reagents in a controlled environment.
Purification: Use of chromatography and recrystallization techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the chlorine substituent using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted amines and ethers.
Scientific Research Applications
(1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Key pathways involved include:
Enzyme Inhibition: Inhibition of specific enzymes, leading to altered metabolic processes.
Receptor Binding: Interaction with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,13S)-7-chloro-15-ethyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine: Similar structure with an ethyl group instead of a methyl group.
3-chloro-9-ethyl-6,7,8,9,10,11-hexahydro-7,11-methanocycloocta[b]quinolin-12-amine: Similar tetracyclic core with different substituents.
Uniqueness
(1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine is unique due to its specific combination of chlorine and methyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17ClN2 |
---|---|
Molecular Weight |
284.8 g/mol |
IUPAC Name |
(1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine |
InChI |
InChI=1S/C17H17ClN2/c1-9-4-10-6-11(5-9)16-15(7-10)20-14-8-12(18)2-3-13(14)17(16)19/h2-4,8,10-11H,5-7H2,1H3,(H2,19,20)/t10-,11+/m0/s1 |
InChI Key |
UKCBMHDZLYYTMI-WDEREUQCSA-N |
Isomeric SMILES |
CC1=C[C@H]2C[C@@H](C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)N |
Canonical SMILES |
CC1=CC2CC(C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)N |
Origin of Product |
United States |
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